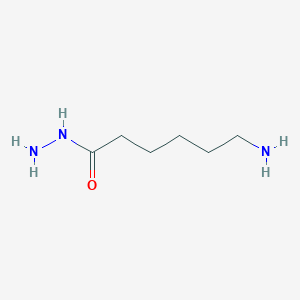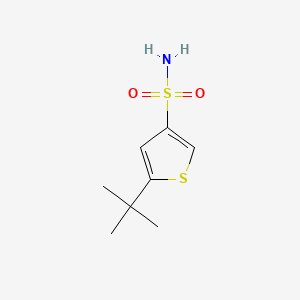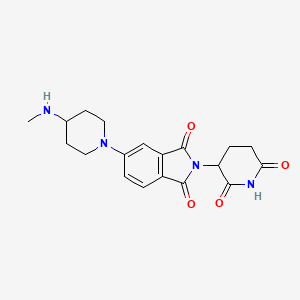
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and glycine.
Condensation Reaction: The 4-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenylpropanoic acids.
科学研究应用
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid
- 3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
- 3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid
Uniqueness
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C10H11ClF3NO2 |
|---|---|
分子量 |
269.65 g/mol |
IUPAC 名称 |
3-amino-2-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)8(5-14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI 键 |
SXPXNQHCUYWVAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)



![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)



![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)




